molecular formula C10H4 B1245684 3-Hexene-1,5-diyne, 3,4-diethynyl- CAS No. 133968-85-1

3-Hexene-1,5-diyne, 3,4-diethynyl-

Cat. No.: B1245684
CAS No.: 133968-85-1
M. Wt: 124.14 g/mol
InChI Key: MEXXLIUXUQOIGI-UHFFFAOYSA-N
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Description

3-Hexene-1,5-diyne, 3,4-diethynyl- is a chemical compound with the molecular formula C10H4. It is characterized by the presence of two ethynyl groups attached to a hexene backbone. This compound is often used in various scientific research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexene-1,5-diyne, 3,4-diethynyl- typically involves the coupling of appropriate alkyne precursors under specific reaction conditions. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of 3-Hexene-1,5-diyne, 3,4-diethynyl- may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Hexene-1,5-diyne, 3,4-diethynyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hexene-1,5-diyne, 3,4-diethynyl- is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hexene-1,5-diyne, 3,4-diethynyl- involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions employed .

Properties

IUPAC Name

3,4-diethynylhex-3-en-1,5-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4/c1-5-9(6-2)10(7-3)8-4/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXXLIUXUQOIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=C(C#C)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454882
Record name 3-Hexene-1,5-diyne, 3,4-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133968-85-1
Record name 3-Hexene-1,5-diyne, 3,4-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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